molecular formula C5H3BrClNO B2991932 6-Bromo-3-chloropyridin-2-OL CAS No. 1393550-81-6

6-Bromo-3-chloropyridin-2-OL

Cat. No.: B2991932
CAS No.: 1393550-81-6
M. Wt: 208.44
InChI Key: MWPTUKRTKIOTHO-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropyridin-2-OL is a halogenated heterocyclic compound with the molecular formula C5H3BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and chlorine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-3-chloropyridin-2-OL can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-hydroxypyridine, bromination and chlorination reactions can be carried out sequentially to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloropyridin-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-chloropyridin-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloropyridin-2-OL depends on its specific application. In chemical reactions, the presence of bromine and chlorine atoms makes it a versatile intermediate for various transformations. In biological systems, its interactions with enzymes and receptors are of particular interest, although detailed studies are still ongoing to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chloropyridin-3-OL
  • 6-Bromo-2-chloropyridin-3-amine
  • 6-Bromo-2-chloro-3-iodopyridine

Uniqueness

6-Bromo-3-chloropyridin-2-OL is unique due to the specific positions of the bromine and chlorine atoms on the pyridine ring, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

6-bromo-3-chloro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPTUKRTKIOTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393550-81-6
Record name 6-bromo-3-chloropyridin-2-ol
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